

Application Notes and Protocols for Timapiprant Sodium in Cell Culture Experiments

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Compound of Interest		
Compound Name:	Timapiprant sodium	
Cat. No.:	B1683164	Get Quote

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Introduction

Timapiprant sodium, also known as OC000459 sodium, is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, more commonly known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1][2] PGD2 is a critical lipid mediator involved in orchestrating inflammatory and allergic responses, primarily through its interaction with the CRTH2 receptor expressed on various immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1][3][4] By blocking the PGD2/CRTH2 signaling pathway, **Timapiprant sodium** effectively inhibits the activation, migration, and cytokine release of these key effector cells, making it a valuable tool for in vitro studies of allergic inflammation and related diseases such as asthma and allergic rhinitis.[4][5]

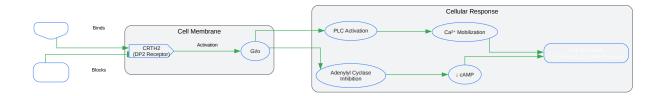
These application notes provide detailed protocols for utilizing **Timapiprant sodium** in common cell culture experiments to investigate its effects on immune cell function.

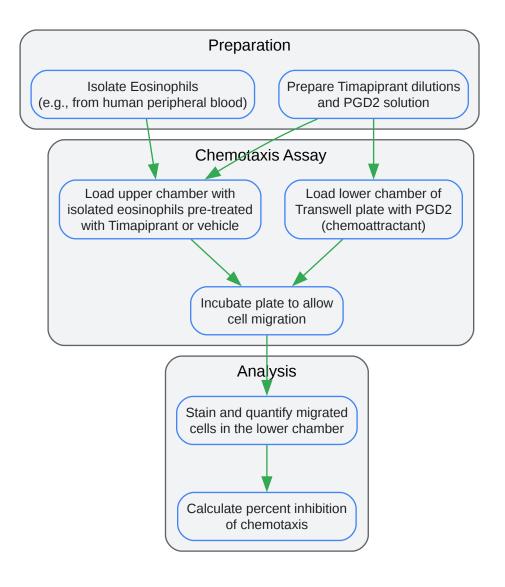
Mechanism of Action

Prostaglandin D2 (PGD2), primarily released by activated mast cells, binds to the CRTH2 receptor on target immune cells.[1][3] This interaction activates a G-protein coupled signaling cascade, leading to downstream effects such as calcium mobilization, inhibition of adenylyl cyclase, and ultimately, cellular responses like chemotaxis, degranulation, and cytokine production.[6] **Timapiprant sodium** acts as a competitive antagonist at the CRTH2 receptor,



preventing PGD2 from binding and thereby abrogating these pro-inflammatory cellular responses.[1]







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